molecular formula C15H27N7O2 B2558062 2-N-[3-(diethylamino)propyl]-5-nitro-6-pyrrolidin-1-ylpyrimidine-2,4-diamine CAS No. 674297-49-5

2-N-[3-(diethylamino)propyl]-5-nitro-6-pyrrolidin-1-ylpyrimidine-2,4-diamine

Cat. No.: B2558062
CAS No.: 674297-49-5
M. Wt: 337.428
InChI Key: SKRXECSMVQNMKM-UHFFFAOYSA-N
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Description

2-N-[3-(diethylamino)propyl]-5-nitro-6-pyrrolidin-1-ylpyrimidine-2,4-diamine is a useful research compound. Its molecular formula is C15H27N7O2 and its molecular weight is 337.428. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Advanced Materials

Polymer Synthesis and Properties

Research on the synthesis of tetrahydropteridine C6-stereoisomers and their derivatives highlights advanced methods in chiral molecule synthesis, potentially applicable in pharmaceuticals and material science (S. W. Bailey et al., 1992). Similarly, studies on aromatic polyamides and polyimides based on specific diamines provide insights into the creation of materials with exceptional thermal stability and solubility in polar solvents, offering applications in electronics and high-performance materials (Chin-Ping Yang & Jiun-Hung Lin, 1995).

High-Performance Polymers

Investigations into the thermal, optical, and electrochemical properties of polymers, including poly(pyridine-imide) with pendant pyrene groups, reveal their potential as advanced materials for electronic and optical applications due to their high glass transition temperatures, thermal stability, and unique electrochromic properties (D. Liaw et al., 2007).

Molecular Design and Drug Development

Chemosensors and Fluorescent Materials

The development of novel fluorescent poly(pyridine-imide) acid chemosensors showcases the intersection of organic synthesis and sensor technology, providing materials capable of detecting specific chemical stimuli through fluorescence changes. This research has implications for developing new diagnostic tools and sensors (Kun-Li Wang et al., 2008).

Mechanism of Action

Target of Action

The primary targets of N2-(3-(diethylamino)propyl)-5-nitro-6-(pyrrolidin-1-yl)pyrimidine-2,4-diamine Compounds with similar structures have been reported to target cyclin-dependent kinases (cdks), which are crucial in the regulation of cell cycle and transcription .

Mode of Action

The exact mode of action of N2-(3-(diethylamino)propyl)-5-nitro-6-(pyrrolidin-1-yl)pyrimidine-2,4-diamine Similar compounds have been shown to inhibit cdks, thereby affecting cell cycle progression and transcription .

Biochemical Pathways

The specific biochemical pathways affected by N2-(3-(diethylamino)propyl)-5-nitro-6-(pyrrolidin-1-yl)pyrimidine-2,4-diamine Inhibition of cdks can affect multiple pathways related to cell cycle progression and transcription .

Pharmacokinetics

The ADME properties of N2-(3-(diethylamino)propyl)-5-nitro-6-(pyrrolidin-1-yl)pyrimidine-2,4-diamine The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

The molecular and cellular effects of N2-(3-(diethylamino)propyl)-5-nitro-6-(pyrrolidin-1-yl)pyrimidine-2,4-diamine Inhibition of cdks can lead to cell cycle arrest and altered transcription, potentially leading to antitumor activities .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of N2-(3-(diethylamino)propyl)-5-nitro-6-(pyrrolidin-1-yl)pyrimidine-2,4-diamine The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Properties

IUPAC Name

2-N-[3-(diethylamino)propyl]-5-nitro-6-pyrrolidin-1-ylpyrimidine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27N7O2/c1-3-20(4-2)9-7-8-17-15-18-13(16)12(22(23)24)14(19-15)21-10-5-6-11-21/h3-11H2,1-2H3,(H3,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKRXECSMVQNMKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCNC1=NC(=C(C(=N1)N2CCCC2)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.